Calcium Carbonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

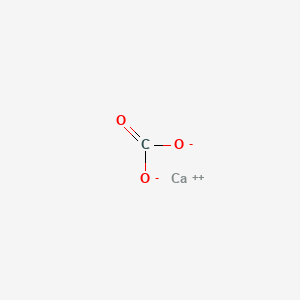

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCO3, CCaO3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036238 | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |

CAS No. |

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaterite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Polymorphism and Crystallography of Calcium Carbonate

Crystalline Polymorphs: Calcite, Aragonite, and Vaterite

Calcite is the most common and stable form of calcium carbonate found on Earth, being a primary component of limestone and marble. wikipedia.orgresearchgate.netresearchgate.net Aragonite is also common, particularly in biological systems like coral skeletons and mollusk shells, and tends to form under specific conditions such as higher temperatures. top-rx-market.suwikipedia.orgjst.go.jp Vaterite is the rarest and least stable of the three anhydrous polymorphs. nih.govtop-rx-market.suwikipedia.org

Thermodynamic Stability Relationships Among Polymorphic Forms

The anhydrous polymorphs of this compound exhibit a clear hierarchy of thermodynamic stability. Calcite is the most thermodynamically stable form under ambient surface conditions. nih.govresearchgate.netquora.comresearchgate.net Aragonite is metastable relative to calcite at standard temperature and pressure, and will slowly transform into calcite over geological timescales. wikipedia.orgwikipedia.orghandbookofmineralogy.org Vaterite is the least thermodynamically stable of the three and is consequently the rarest. nih.govnih.govwikipedia.org It readily transforms into either calcite or aragonite, often in the presence of water. nih.gov For instance, vaterite can convert to calcite within hours at room temperature. nih.gov

The formation of these polymorphs is governed by both thermodynamics and kinetics. aip.org While calcite is the most stable, aragonite can be preferentially formed at higher temperatures. aip.orgjst.go.jp Vaterite typically forms at higher levels of supersaturation. aip.org The presence of certain ions can also influence which polymorph forms; for example, magnesium ions in solution appear to inhibit calcite growth and favor the precipitation of aragonite. wikipedia.org

Structural Distinctions and Characterization of Crystalline Phases

The three main polymorphs of this compound are distinguished by their different crystal structures, which in turn lead to distinct physical properties and morphologies. quora.comquora.com

Calcite possesses a trigonal crystal system and typically forms in rhombohedral or scalenohedral habits. wikipedia.orgquora.comquora.com It has a Mohs hardness of 3. wikipedia.orgmindat.org

Aragonite has an orthorhombic crystal structure, often resulting in acicular or needle-like crystals. researchgate.netwikipedia.orgquora.comquora.com It is slightly harder than calcite, with a Mohs hardness of 3.5 to 4. wikipedia.orghandbookofmineralogy.org

Vaterite belongs to the hexagonal crystal system and commonly precipitates as spherical or fibrous aggregates. wikipedia.orgquora.comquora.commfa.org

These structural differences can be identified using various analytical techniques. X-ray diffraction (XRD) provides unique patterns for each polymorph based on their crystal lattice. nih.gov Fourier-transform infrared spectroscopy (FTIR) can also differentiate the polymorphs by the characteristic absorption bands of the carbonate ion, which are sensitive to the local crystalline environment. nih.gov For example, the v₄ carbonate band appears at 713 cm⁻¹ for calcite, at 700 and 713 cm⁻¹ for aragonite, and at 744 cm⁻¹ for vaterite. nih.gov

| Polymorph | Crystal System | Space Group | Unit Cell Parameters (Å) |

|---|---|---|---|

| Calcite | Trigonal | R-3c | a = 4.9896, c = 17.061 |

| Aragonite | Orthorhombic | Pmcn | a = 4.9611, b = 7.9672, c = 5.7407 |

| Vaterite | Hexagonal | P6₃/mmc | a = 4.13, c = 8.49 |

Amorphous this compound (ACC)

Amorphous this compound (ACC) is a non-crystalline, often hydrated, form of CaCO₃ that lacks the long-range atomic order characteristic of its crystalline counterparts. wordpress.com

Characterization as a Metastable Precursor Phase

ACC is frequently observed as a transient, metastable precursor in the crystallization of more stable this compound polymorphs. nih.govwordpress.comrsc.org Its formation is a key step in many biomineralization processes, where organisms utilize it to construct complex mineralized structures. wordpress.comnih.gov ACC is thermodynamically unstable and, in the presence of water or upon heating, rapidly transforms into one of the crystalline forms. nih.govwordpress.comstonybrook.edu For instance, at room temperature, ACC can transform to calcite in a very short time. wordpress.com The material typically consists of small, spherical particles, often in the nanometer size range. wordpress.comnih.gov

Transformation Pathways and Stabilization of ACC

The transformation of ACC generally follows an energetically downhill sequence, moving from more metastable to more stable phases. nih.gov A common pathway involves the initial precipitation of hydrated ACC, which may then dehydrate before crystallizing into vaterite or aragonite, and finally transforming into the most stable calcite phase. nih.govstonybrook.edu The specific pathway and the resulting polymorph can be influenced by various factors. stonybrook.edu

Crystallization and Growth Mechanisms of Calcium Carbonate

Nucleation Phenomena

Nucleation, the initial step in crystal formation, can occur through two primary pathways: homogeneous and heterogeneous. This process is highly dependent on the level of supersaturation in the solution.

Homogeneous Nucleation in Supersaturated Solutions

Homogeneous nucleation occurs in a clear solution, without the influence of foreign particles or surfaces. According to classical nucleation theory (CNT), the formation of a stable crystal nucleus arises from the spontaneous association of ions or ion pairs in a supersaturated solution. nih.gov In the case of calcium carbonate, these primary species are Ca²⁺ and CO₃²⁻ ions. nih.gov These ions come together to form clusters, but for a new, stable solid phase to emerge, these clusters must overcome a significant energy barrier associated with the creation of a new surface. nih.gov

The process is highly sensitive to the degree of supersaturation. researchgate.net At high levels of supersaturation, the driving force for nucleation is strong, leading to rapid, spontaneous precipitation. mit.edu However, classical models suggest that even in highly supersaturated solutions, the dominant species are simple ions and ion pairs, and the formation of larger, stable clusters occurs at a rate and with energies consistent with CNT. nih.gov Some alternative theories propose the existence of "prenucleation clusters" (PNCs) that are more complex than simple ion pairs and exist even in undersaturated conditions, acting as building blocks for later crystallization. nih.gov However, the classical view maintains that ions and ion pairs are the fundamental units leading to CaCO₃ nucleation. nih.gov

Heterogeneous Nucleation on Active Sites

Heterogeneous nucleation is the more common pathway for crystallization, as it occurs at a lower energy cost. This process is initiated on the surface of foreign particles, impurities, or container walls, which act as "active sites." mit.eduresearchgate.net These substrates reduce the thermodynamic barrier to nucleation by lowering the energy required to form a new surface. researchgate.net

The effectiveness of a substrate in promoting nucleation depends on its chemical and physical properties. For instance, the presence of quartz seed crystals in a supersaturated this compound solution can reduce induction times and promote nucleation. nih.gov Similarly, materials like diatomaceous earth and zirconium oxide can serve as foreign particles that induce heterogeneous nucleation. mit.edu The rate of heterogeneous nucleation is a function of both the supersaturation level and the concentration of available solid particles. mit.edu At low supersaturation levels, the influence of these foreign particles is significant, whereas at high supersaturation, their effect becomes negligible as homogeneous nucleation begins to dominate. mit.edu Crystallization of amorphous this compound (ACC), an unstable precursor, often proceeds via heterogeneous nucleation on a substrate. researchgate.net

Crystal Growth Kinetics and Dynamics

Following nucleation, crystals grow through the addition of new material. The kinetics and dynamics of this growth can be dictated by different mechanisms, primarily ion-mediated or particle-mediated processes. The rate of growth is heavily influenced by the solution's supersaturation level.

Ion-Mediated Crystal Growth

The classical model of crystal growth is an ion-by-ion addition process. In this mechanism, individual ions (Ca²⁺ and CO₃²⁻) from the solution diffuse to the crystal surface, are adsorbed, and then integrate into the crystal lattice. mdpi.com This process is often described as "classical ion-by-ion growth." acs.org

The kinetics of this growth are often surface-reaction controlled, where the rate-limiting step is the incorporation of the ions into the crystal structure. For example, the growth of calcite seed crystals in stable supersaturated solutions has been shown to follow a second-order dependence on the rate of crystal growth, which is consistent with a surface-controlled mechanism. nih.gov The presence of other "foreign" ions in the solution, such as magnesium or sulfate (B86663), can significantly affect these kinetics by occupying growth sites or forming complexes, thereby influencing the final crystal polymorph and morphology. researchgate.net

Particle-Mediated Colloidal Crystal Growth

Mounting evidence suggests that this compound crystallization frequently occurs through a non-classical, particle-mediated pathway. uni-konstanz.de In this mechanism, precursor nanoparticles, often amorphous this compound (ACC), first form in the solution. These nanoparticles then aggregate to form larger polycrystalline structures. mdpi.comuni-konstanz.de This process is distinct from ion-mediated growth as the building blocks are nano-sized particles rather than individual ions.

This colloidal growth can be influenced by physical factors such as stirring, which can accelerate the collision and organization of the precursor particles. uni-konstanz.deresearchgate.net For example, under rapid stirring, larger polycrystalline aggregates of vaterite can form, indicating a growth process controlled by convective currents. uni-konstanz.de This aggregation of nanoparticles can lead to the formation of complex, structured crystals known as mesocrystals, where the constituent nanoparticles are aligned in a common crystallographic orientation. uni-konstanz.de

Influence of Supersaturation on Crystal Growth Rates

Supersaturation is a critical parameter that governs the kinetics of both nucleation and crystal growth. acs.org The rate of crystal growth generally increases with higher levels of supersaturation. nih.gov Studies have shown a semi-exponential growth in the surface area covered by crystals as supersaturation increases. nih.gov

However, the relationship is complex. At relatively low supersaturations, crystal growth tends to be the predominant process. acs.org As supersaturation increases significantly, the rate of nucleation can outpace the rate of growth, leading to the formation of many small crystals. acs.org This is because the energy barrier for nucleation is more sensitive to supersaturation than the barrier for growth.

The level of supersaturation also influences which polymorph of this compound (calcite, aragonite, or vaterite) is formed. researchgate.net Each polymorph has a different solubility, and therefore a different supersaturation threshold for crystallization. researchgate.net For instance, vaterite, being more soluble than calcite, requires a higher level of supersaturation to nucleate. mdpi.com As crystallization proceeds, the consumption of ions from the solution causes the supersaturation level to drop, which can lead to the transformation of less stable polymorphs (like vaterite) into the most stable form, calcite. researchgate.netresearchgate.net

The table below summarizes the effect of increasing supersaturation on various aspects of this compound crystallization based on research findings.

| Parameter | Effect of Increasing Supersaturation | Source |

| Nucleation Rate | Increases; becomes the dominant process at high supersaturation. | acs.org |

| Crystal Growth Rate | Increases. | nih.gov |

| Induction Time | Decreases. | mit.edunih.gov |

| Dominant Mechanism | Shifts from heterogeneous to homogeneous nucleation. | mit.edu |

| Polymorph Selection | Influences which polymorph (vaterite, aragonite, calcite) forms first. | researchgate.netmdpi.com |

| Crystal Size | Tends to decrease due to higher nucleation rates. | nih.gov |

Polymorphic Transformation Mechanisms

The formation of the most stable this compound polymorph, calcite, often proceeds through a series of transformations involving less stable precursor phases. These transformations are critical in both geological and biological systems, dictating the final crystalline structure and properties of the material. The mechanisms governing these changes involve transitions from amorphous states, transformations between crystalline polymorphs, and recrystallization processes.

The crystallization of this compound frequently originates from an unstable, non-crystalline precursor known as amorphous this compound (ACC). researchgate.netiupac.org The transition from ACC to a crystalline state, typically calcite, is a complex process that often involves hydrated intermediates and can occur through different pathways.

Initial precipitation from a supersaturated solution often yields ACC. iupac.orgcambridge.org In many systems, particularly in biomineralization, this process follows a specific, energetically favorable sequence. pnas.org Studies on sea urchin spicules have provided direct evidence for a transformation sequence that begins with hydrated amorphous this compound (ACC·H₂O), transitions to a dehydrated amorphous form (ACC), and finally crystallizes into calcite. pnas.orgberkeley.edu This sequence was confirmed to be thermodynamically reasonable, as both the dehydration of ACC·H₂O and the crystallization of ACC to calcite are exothermic processes. pnas.org Synthetic ACC, especially in contact with water, crystallizes rapidly, often within minutes. pnas.orgberkeley.edu

The mechanism of this amorphous-to-crystalline transition is a subject of detailed research, with evidence supporting multiple pathways:

Dissolution and Reprecipitation: This mechanism involves the dissolution of the more soluble ACC, which increases the saturation of the solution with respect to a more stable crystalline phase (like vaterite or calcite), leading to its nucleation and growth. acs.orgrsc.org

Solid-State Transformation: Some studies report a direct, solid-state transformation of ACC to crystalline CaCO₃. nih.gov This can be a shape-preserving process. For instance, the presence of magnesium ions (Mg²⁺) can facilitate a direct transformation by incorporating excess water into the amorphous structure, which then triggers crystallization upon dehydration without altering the particle's morphology. nih.gov

Interface-Coupled Dissolution/Precipitation: This mechanism, observed during the transformation of ACC structures in humid air, suggests that the process is not a true solid-state transformation but occurs via dissolution and precipitation at the interface of the material. rsc.org

The stability and transformation pathway of ACC are significantly influenced by various factors. In biological systems, proteins can stabilize ACC·H₂O, preventing its immediate dehydration and crystallization. pnas.org Temperature also plays a key role; for example, ACC precipitated below 5 °C can transform into ikaite (a hydrated crystalline form) if kept cold, or into calcite within minutes at room temperature. researchgate.netrsc.org

Table 1: Observed Phase Transformation Sequences from Amorphous this compound

| Initial Phase | Intermediate Phase(s) | Final Crystalline Phase | System/Conditions | Citation |

|---|---|---|---|---|

| Hydrated ACC (ACC·H₂O) | Dehydrated ACC | Calcite | Biomineralization (Sea Urchin Spicules) | pnas.orgberkeley.edu |

| Amorphous this compound (ACC) | Vaterite | Calcite | Abiotic Crystallization (7.5–25 °C) | rsc.orgresearchgate.net |

| Amorphous this compound (ACC) | Calcite and Vaterite | Calcite | Reaction Crystallization | iupac.orgacs.org |

| Amorphous this compound (ACC (I)) | Ikaite (at <5 °C) | Calcite (at room temp.) | Low-Temperature Synthesis | researchgate.netrsc.org |

Following the initial formation of amorphous or metastable crystalline phases, further transformations occur, leading to the most thermodynamically stable polymorph, calcite. Of the three anhydrous crystalline polymorphs, vaterite is the most soluble and least stable, followed by aragonite, with calcite being the most stable. cambridge.orgcdnsciencepub.com Consequently, the transformation of vaterite to calcite is a widely studied and crucial step in the crystallization pathway of this compound. cambridge.orgresearchgate.net

The dominant mechanism for the vaterite-to-calcite transformation is solution-mediated dissolution and reprecipitation. rsc.orgresearchgate.net In this process, the more soluble vaterite crystals dissolve into the surrounding solution, increasing the concentration of calcium and carbonate ions. acs.orguu.nl This raises the supersaturation level with respect to the less soluble and more stable calcite, causing calcite to nucleate and grow at the expense of the dissolving vaterite. cdnsciencepub.comuu.nl

The kinetics of this transformation are influenced by several factors:

Temperature: Higher temperatures generally accelerate the transformation. cambridge.orgresearchgate.net Studies have measured the activation energies for calcite nucleation and crystallization from an ACC precursor via vaterite. rsc.orgresearchgate.net

Surface Area and Morphology: The reaction rate can be controlled by the available surface area of calcite for growth. rsc.orgresearchgate.net The initial morphology and packing density of the vaterite aggregates can also control the transformation rate, with some findings suggesting the process is not limited by vaterite dissolution. uu.nlresearchgate.net

Additives and Ions: The presence of certain ions can alter the transformation kinetics. For instance, Mg²⁺ can inhibit vaterite nucleation but accelerate its transformation to calcite. acs.orgacs.org

Table 2: Activation Energies for Calcite Formation via Vaterite Intermediate

| Process | Activation Energy (kJ mol⁻¹) | Research Finding | Citation |

|---|---|---|---|

| Calcite Nucleation | 73 ± 10 | Determined from studies of ACC crystallization at environmentally relevant temperatures. | rsc.orgresearchgate.net |

| Calcite Crystallization (Growth) | 66 ± 2 | Determined from studies of ACC crystallization at environmentally relevant temperatures. | rsc.orgresearchgate.net |

Recrystallization is a broader term that encompasses transformations where smaller or thermodynamically less stable crystals dissolve and are redeposited onto larger or more stable crystals. cambridge.org This phenomenon, also known as Ostwald ripening, is a key process driving the establishment of thermodynamic equilibrium in a system. cambridge.orggeoscienceworld.org In the context of this compound, recrystallization describes the transformation of metastable polymorphs like vaterite and aragonite into the stable calcite phase. researchgate.netnps.govresearchgate.net

The transformation of vaterite to calcite is a classic example of a recrystallization process. researchgate.netiupac.orgcdnsciencepub.com It proceeds via the dissolution of the metastable vaterite and the subsequent precipitation and growth of stable calcite. researchgate.net This process continues until all the vaterite has been converted. acs.org Similarly, aragonite, which is another metastable polymorph, can recrystallize into calcite over geological timescales, a process common in the fossilization of invertebrates whose shells are originally made of aragonite. nps.gov This recrystallization occurs because calcite is more stable than aragonite at or near the Earth's surface. nps.gov

The rate and extent of recrystallization can be influenced by various factors in the surrounding environment. For example, the presence of organic matter embedded within microbially induced this compound crystals can inhibit the complete dissolution of vaterite, with 10-20% remaining undissolved even after 28 days. cdnsciencepub.com In fossilization, the recrystallization process can sometimes destroy the fine microstructural details of the original biological hard parts. nps.gov Ultimately, recrystallization is the fundamental mechanism that drives the system towards its lowest energy state, resulting in the predominance of calcite in most geological and aged synthetic this compound systems. cambridge.orgresearchgate.net

Controlled Synthesis and Fabrication of Calcium Carbonate Materials

Precipitation-Based Synthesis Methods

Precipitation from a supersaturated solution is one of the most fundamental and widely employed strategies for synthesizing calcium carbonate particles. nih.govacs.org This approach generally involves the reaction between a calcium ion (Ca²⁺) source and a carbonate ion (CO₃²⁻) source in a liquid medium. rsc.org The key to controlling the final product lies in manipulating reaction parameters such as reactant concentration, pH, temperature, and the presence of additives. rsc.orgmdpi.com The two primary routes for precipitation are carbonation processes and double decomposition reactions. aip.org

This technique can be implemented in several ways:

CO₂ Bubbling: This common approach involves bubbling CO₂ gas directly through an aqueous slurry of calcium hydroxide (B78521). nih.govmdpi.com The size, polymorph, and morphology of the resulting CaCO₃ crystals are influenced by factors such as the CO₂ flow rate, temperature, and initial pH. acs.orgwjygy.com.cn For instance, careful control of the initial pH (around 9.5-9.8) can slow the dissolution of CO₂ and use the gas bubbles as templates to form hollow CaCO₃ particles. acs.org This method typically yields rhombohedral and cubic calcite crystals. nih.gov

Slow Carbonation: This method relies on the slow generation of carbonate ions from the decomposition of a compound like ammonium (B1175870) carbonate in a closed system containing a calcium chloride solution. nih.govipme.ru Vapors of CO₂ and ammonia (B1221849) are released, which then react with the calcium chloride solution to precipitate this compound crystals. ipme.ru

The parameters of the carbonation process play a critical role in determining the final product characteristics.

Table 1: Influence of Process Parameters on this compound Synthesis via Carbonation

| Parameter | Effect on Synthesis | Typical Outcome | Source |

|---|---|---|---|

| pH | Controls CO₂ dissolution rate and particle morphology. An initial pH of 9.5–9.8 is required to form hollow structures. | Can produce hollow particles by templating around CO₂ bubbles. | acs.org |

| Temperature | Affects CO₂ solubility and reaction rate. Higher temperatures can decrease CO₂ solubility, potentially reducing calcium conversion. | Optimal temperatures are needed to balance kinetics and solubility for efficient precipitation. | kuleuven.be |

| CO₂ Flow Rate | Influences reaction time and bubble dynamics. Higher flow rates increase the interfacial area, speeding up the reaction. | A flow rate of 180 mL/min was found to be optimal in one study for preparing well-formed spherical particles. | acs.orgwjygy.com.cn |

| Additives (e.g., Zinc Nitrate) | Can modify the morphology and structure of the final CaCO₃ particles. | Addition of 0.002 mol of zinc nitrate (B79036) helped produce spherical CaCO₃ particles with a well-defined single crystal form. | wjygy.com.cn |

The double decomposition or direct precipitation method is one of the most studied and straightforward approaches for synthesizing this compound. nih.govaip.org It involves the simple mixing of two soluble salt solutions, one containing calcium ions (e.g., calcium chloride, CaCl₂) and the other containing carbonate ions (e.g., sodium carbonate, Na₂CO₃). nih.govresearchgate.net The reaction proceeds as follows: CaCl₂ + Na₂CO₃ → CaCO₃(s) + 2NaCl. mdpi.comresearchgate.net

This method allows for the synthesis of CaCO₃ particles without additives, and the resulting particle characteristics are highly dependent on the reaction conditions. nih.gov Key parameters that can be adjusted to control the size, shape, and polymorphic form (calcite, vaterite, or aragonite) of the precipitate include reactant concentrations, the ratio of Ca²⁺ to CO₃²⁻ ions, temperature, stirring speed, and reaction time. rsc.orgmdpi.com For example, rapid mixing of equimolar solutions can produce porous, spherical calcite microparticles, while increasing the reaction time can lead to larger particles. nih.gov

Table 2: Research Findings on CaCO₃ Synthesis via Double Decomposition

| Reactants | Key Parameter(s) Studied | Resulting Particle Characteristics | Source |

|---|---|---|---|

| CaCl₂ and Na₂CO₃ (0.33 M) | Reaction Time | Rapid mixing (30s) formed 4–6 µm porous calcite spheres. Increased time led to 15–20 µm particles. | nih.gov |

| CaCl₂ and Na₂CO₃ | Reactant Concentration | Varying reactant concentrations resulted in changes in particle size and morphology. Lower concentrations led to smaller nanoparticles (53.94 nm from 0.5M solution). | researchgate.net |

| CaCl₂·2H₂O and Na₂CO₃ (0.1 M in water/ethylene glycol) | Temperature | Temperature had a remarkable effect on particle size, enabling the preparation of well-dispersed spherical nanoparticles below 200 nm. | mdpi.com |

| CaCl₂ and Na₂CO₃ | Supersaturation and pH | High supersaturation and low pH favored vaterite formation initially, which later transformed to calcite. Low supersaturation and high pH led directly to stable calcite. | elsevierpure.com |

For large-scale production with consistent quality, continuous reactor crystallization offers significant advantages over batch processes. By maintaining steady-state conditions, continuous reactors allow for precise control over the product's features, such as crystal size, shape, and polymorphic form. acs.org

In a Couette-Taylor reactor, for example, the crystallization of CaCO₃ from a Ca(OH)₂–H₂CO₃ reaction system was investigated. It was found that stoichiometric reaction conditions (pH 7.8) produced the largest rhombohedron-like crystals. acs.org Deviations from this stoichiometry led to significant changes in morphology:

Excess Ca²⁺: A surplus of calcium ions caused a rapid reduction in crystal size and a gradual change in shape from rhombohedral to spindle-like and eventually needle-like. acs.org

Excess CO₃²⁻: An excess of carbonate ions also led to a decrease in crystal size, though the rhombohedral shape was predominantly maintained. acs.org

These modifications are attributed to the preferential adsorption of the excess ionic species onto specific crystal faces, which alters their growth rates. acs.org Furthermore, bubble column reactors can be used for continuous carbonation, where factors like gas flow rate and reactor design dictate the mass transfer of CO₂ and influence the precipitation time and particle characteristics. acs.org The ability to control these variables in a continuous flow system is essential for producing CaCO₃ with specific and reproducible features for industrial applications.

Advanced Synthesis Techniques for Micro- and Nanoparticles

To meet the growing demand for materials with highly specific and uniform properties, advanced synthesis techniques have been developed. These methods offer greater control over the fabrication of this compound at the micro- and nanoscale, enabling the production of particles with complex morphologies and functionalities that are difficult to achieve through conventional precipitation. rsc.orgnih.gov

Biomimetic synthesis, which mimics natural biomineralization processes, often employs polymers to direct the crystallization of inorganic materials. uni-ulm.de In polymer-mediated synthesis, water-soluble polymers are introduced during the precipitation of CaCO₃ to control nucleation, growth, morphology, and polymorph selection. nih.govresearchgate.net The polymers can be entrapped within the crystal matrix or act as templates, influencing the final structure. rsc.org

Different types of polymers can induce the formation of specific structures:

The presence of soluble starch has been used to create hollow vaterite spheres of around 500 nm. nih.gov

Polymers such as poly(methyl methacrylate) (PMMA), polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) have been successfully used to synthesize CaCO₃ nanocomposites with crystallite sizes of 20-30 nm. researchgate.net

Oleic acid can be used to modify CaCO₃ nanoparticles to improve their interaction with polymer chains during subsequent seeded-dispersion polymerization, creating core-shell structures like CaCO₃@PMMA. acs.org

The interaction between the polymer's functional groups and the nascent CaCO₃ crystals is key to this control, making it a powerful tool for designing advanced hybrid materials. uni-ulm.de

Table 3: Examples of Polymer-Mediated Synthesis of this compound

| Polymer/Additive | Synthesis Method | Resulting CaCO₃ Characteristics | Source |

|---|---|---|---|

| Soluble Starch | One-pot reaction of calcium and carbonate precursor ions | ~500 nm hollow spheres of vaterite. | nih.gov |

| Carboxymethyl chitosan (B1678972) (CMC) | Addition of aqueous CMC to equimolar Na₂CO₃ and CaCl₂ | Hybrid microspheres of ~5 µm. | nih.gov |

| PMMA, PEG, PVP | Biomimetic method using limestone as a source | Nanocomposites with crystallite sizes of 20-30 nm; monodispersed, spherical, and porous structures. | researchgate.net |

| Oleic Acid / PMMA | Seeded-dispersion polymerization | CaCO₃@PMMA core-shell nanoparticles. | acs.org |

Mechano-chemical synthesis is a solid-state processing technique that uses mechanical energy, typically from a high-energy ball mill, to induce chemical reactions and structural changes in materials. researchgate.netresearchgate.net This method has emerged as a promising route for the large-scale production of nano-CaCO₃. researchgate.net The process generally involves milling a dry powder mixture of precursors, such as calcium chloride (CaCl₂) and sodium carbonate (Na₂CO₃), often with a salt matrix like sodium chloride (NaCl) which acts as a diluent to control particle size. researchgate.netresearchgate.net

During milling, the intense mechanical forces trigger a solid-state displacement reaction (CaCl₂ + Na₂CO₃ → CaCO₃ + 2NaCl). researchgate.net This leads to the formation of CaCO₃ nanoparticles embedded within the salt matrix, which can then be separated by a simple washing process. researchgate.net The technique can also be used to produce amorphous this compound (ACC) domains from crystalline starting materials like waste seashells. acs.org The process parameters, such as milling time and the presence of dispersing solvents, can be tuned to control the final particle size and the degree of amorphization. researchgate.netacs.org

Table 4: Research Findings on Mechano-Chemical Synthesis of CaCO₃

| Precursors | Process Details | Key Findings | Source |

|---|---|---|---|

| CaCl₂ + Na₂CO₃ | Milling in a high-energy ball mill. Post-milling heat treatment at 350°C to complete the reaction. | Produced calcite single-phase ultrafine powder. The mean particle size was controlled by adjusting the volume fraction of CaCO₃ in the salt matrix. | researchgate.net |

| Waste Seashells (Oysters, Scallops, Clams) | Ball milling with various dispersing solvents. | Produced nanocrystalline CaCO₃ and amorphous CaCO₃ (ACC) domains coexisting in microsized aggregates. | acs.org |

| Aluminium Hydroxide + this compound | Grinding of the mixture. | Produced an X-ray amorphous precursor phase that formed monophase calcium dialuminate (CaAl₄O₇) upon heating, which was not achievable with unground mixtures. | rsc.org |

| CaCl₂, Na₂CO₃, NaCl | Milling in a planetary ball mill. | Allowed for the formation of separated nanoparticles embedded in a solid NaCl salt matrix. | researchgate.net |

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a versatile method for producing this compound nanostructures with controlled size and morphology. tandfonline.com This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel known as an autoclave. tandfonline.comresearchgate.net By varying parameters such as reaction temperature, time, and the concentration of precursors, it is possible to direct the crystallization process. tandfonline.comresearchgate.net

For instance, using calcium nitrate tetrahydrate, ethylenediamine, and hydrazine (B178648) as precursors, different morphologies of this compound can be achieved. tandfonline.com The process typically begins with the formation of a calcium hydroxide precipitate, which then reacts with carbon dioxide present in the autoclave to form this compound. tandfonline.com Key factors influencing the final product include the mole ratio of reactants, reaction temperature (e.g., 140–180°C), and reaction duration (e.g., 12–24 hours). tandfonline.com It has been demonstrated that in the absence of sufficient CO2, such as under an argon atmosphere, the resulting product is primarily calcium hydroxide, highlighting the crucial role of the carbon source in this method. tandfonline.com Hydrothermal methods are valued for being a one-step, low-temperature synthesis route that allows for effective shape and powder reactivity control. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative for producing this compound polymorphs. This method utilizes microwave irradiation to heat the reaction mixture, which can significantly accelerate reaction rates compared to conventional heating methods. The structure and morphology of the resulting this compound crystals can be effectively controlled by adjusting parameters like microwave power and the concentration of reactants such as calcium acetate (B1210297) and urea (B33335). researchgate.net

Research has shown that this technique can produce various morphologies, including dagger-like, bicone-like, and shuttle-like vaterite particles, as well as microspheres assembled from nanoparticles. nih.gov The use of solvents, such as water-ethylene (B12542467) glycol mixtures, and surfactants plays a significant role in directing the morphology of the vaterite crystals formed. nih.gov For example, uniform hexagonal columnar-shaped aragonite has been synthesized using calcium chloride and urea without any additives by controlling the microwave power and reactant molar ratio. researchgate.net Studies have also demonstrated that smaller this compound particles can be synthesized using a microwave-assisted hydrothermal process, with particle size being dependent on the reaction time. nih.gov

Strategies for Polymorph and Morphology Control During Synthesis

The ability to selectively produce a specific polymorph of this compound (calcite, aragonite, or vaterite) with a desired morphology is crucial for its application. This control is achieved by carefully manipulating the synthesis conditions.

Influence of Process Conditions (Temperature, pH, Stirring Rate, Solution Mixing)

Temperature: Reaction temperature is a critical factor influencing which this compound polymorph is formed. aip.orgjscholaronline.orgwordpress.com Generally, lower temperatures (e.g., 20-40°C) favor the formation of vaterite and calcite. aip.orgjscholaronline.orgresearchgate.net As the temperature increases, the formation of aragonite becomes more dominant. aip.orgresearchgate.net For instance, studies have shown that in certain systems, lamellar vaterite particles form at 30-40°C, a mixture of vaterite, aragonite, and calcite appears between 50-70°C, and aragonite whiskers are the primary product at 80°C. researchgate.net The transition to aragonite at higher temperatures is often attributed to faster growth kinetics compared to the other polymorphs. aip.org

pH: The pH of the synthesis solution significantly affects the crystallization pathway and morphology. researchgate.netacs.org Higher pH levels (above 11) can increase the stability and lifetime of the amorphous this compound (ACC) precursor phase. researchgate.netacs.orgfigshare.comosti.gov At a lower pH of around 10.5, ACC rapidly transforms into vaterite and calcite, whereas at a higher pH, ACC tends to transform directly into calcite. researchgate.netacs.orgfigshare.com The morphology of the crystals is also pH-dependent; for example, an increase in pH can cause vaterite crystals to change from cauliflower-like spheroids to more regular spherulites. mdpi.com

Stirring Rate: The hydrodynamics of the reaction, controlled by the stirring (agitation) rate, impacts particle size and polymorph selection. scribd.comresearchgate.netresearchgate.net Increasing the stirring speed generally leads to a decrease in particle size. researchgate.net Stirring can promote the mass transfer of reactants, such as carbon dioxide in carbonation methods, which facilitates the nucleation of this compound. ncsu.edu In some systems, lower stirring speeds favor the formation of the calcite phase, while higher speeds lead to the crystallization of vaterite. researchgate.net An optimal stirring speed can be identified to produce nearly pure, uniform spherical vaterite particles. scribd.com

Solution Mixing: The rate and method of mixing reactant solutions can influence the resulting polymorphs. The addition rate of reactants, such as a carbonate solution to a calcium solution, affects the supersaturation level, which in turn dictates the nucleation and growth process. aidic.it Different reactor configurations that alter how solutions are mixed, such as segmented flow tubular reactors, can provide better control over powder characteristics by ensuring a more homogeneous reaction environment compared to traditional stirred tanks. researchgate.net

Table 1: Influence of Process Conditions on this compound Synthesis

Regulation by Inorganic Ions and Impurities

The presence of inorganic ions, even in small quantities, can profoundly influence the crystallization of this compound. Magnesium ions (Mg²⁺) are particularly notable for their role in inhibiting calcite growth and promoting the formation and stabilization of aragonite. acs.orgchemrxiv.orgresearchgate.net The mechanism is thought to involve the adsorption of Mg²⁺ ions onto the calcite surface, which increases its surface free energy and hinders further growth, thereby allowing the less thermodynamically stable aragonite to nucleate and grow preferentially. acs.orgchemrxiv.org The presence of magnesium can also lead to the formation of a higher amorphous content during initial precipitation. chemrxiv.orgresearchgate.net Studies have shown that as the Mg²⁺/Ca²⁺ molar ratio increases, aragonite becomes the dominant polymorph over calcite. researchgate.net Other ions, like sulfate (B86663), may have a synergistic effect with magnesium in stabilizing aragonite. acs.org

Modulation by Organic Molecules (e.g., sugars, alcohols, acids)

Organic molecules are widely used to direct the synthesis of this compound, mimicking biomineralization processes. These molecules can influence the polymorph, size, and morphology of the resulting crystals. espublisher.comespublisher.comorientjchem.org

Acids: Low-molecular-weight organic acids can suppress aragonite formation and promote the growth of calcite. jst.go.jp The effectiveness of this control often depends on the number of carboxyl groups in the acid's structure, with citric acid (a tricarboxylic acid) showing a stronger effect than malic acid (dicarboxylic) and acetic acid (monocarboxylic). jst.go.jp These molecules can adsorb onto specific crystal faces, inhibiting growth in certain directions and leading to altered morphologies, such as calcite crystals elongated along the c-axis. jst.go.jp Amino acids like L-aspartic acid and L-glutamic acid can also modify crystal habits, resulting in truncated or hexagonal calcite morphologies. orientjchem.org

Polysaccharides: Biomass polysaccharides such as glucose, sucrose, amylose (B160209), and amylopectin (B1267705) play a crucial role in regulating the mineralization process. espublisher.comespublisher.com They can induce and control the formation of CaCO₃ crystals, affecting their morphology and size. espublisher.comespublisher.com For instance, amylose can induce the formation of amorphous this compound (ACC), which later transforms into stable calcite. espublisher.com Acidic polysaccharides, like alginic acid and gellan gum, have been shown to significantly inhibit aragonite formation and favor calcite, even in hot water environments up to 80°C. jst.go.jp This effect is attributed to the high adsorption affinity of the polymer molecules for the aragonite surface. jst.go.jp

Table 2: Effect of Organic Modulators on this compound Synthesis

Role of Reactor Configurations in Crystallization Control

The design of the reactor is a key engineering parameter for controlling this compound crystallization. Different reactor types generate distinct hydrodynamic conditions that influence mixing, supersaturation profiles, nucleation, and crystal growth.

Stirred-Tank and Bubble Column Reactors: These are classical reactors where hydrodynamic parameters are relatively well-understood. mostwiedzy.pl However, achieving uniform particle characteristics can be challenging due to variations in local supersaturation.

Fluidized Bed Reactors (FBRs): FBRs are particularly effective for recovering slightly soluble compounds like this compound, as they produce large, millimeter-sized spherical granules suitable for reuse. mdpi.comnchu.edu.tw In a typical FBR process for water softening, a base is added to increase the pH, inducing precipitation onto seed materials (like quartz sand) that are kept in suspension by an upward flow of water. mdpi.comnih.gov This configuration allows for high calcium retention and produces pellets composed mainly of calcite. nih.govresearchgate.net

Novel Reactor Designs: To achieve finer control, various specialized reactors have been developed. A segmented flow tubular reactor , which uses a non-miscible phase like air to create discrete micro-volumes, ensures a more uniform reaction environment, leading to better control over particle characteristics and the continuous production of pure calcite. researchgate.net A spinning disc reactor (SDR) , where liquid is fed onto a rotating disc, can generate a wide range of particle sizes and morphologies by controlling the rotational speed. mostwiedzy.pl Other designs like improved tangential jet-reactors have also been used to prepare nano-sized this compound. researchgate.net

Table 3: Chemical Compounds Mentioned

Advanced Characterization Methodologies for Calcium Carbonate Research

Spectroscopic Techniques for Phase and Compositional Analysis